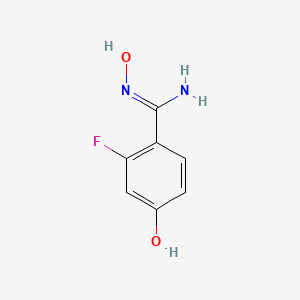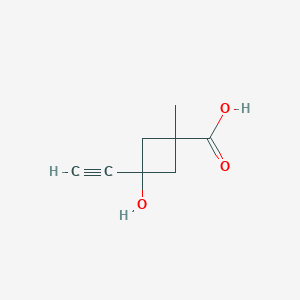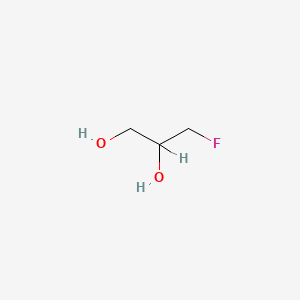
3-Fluoro-1,2-propanediol
Overview
Description
3-Fluoro-1,2-propanediol (3-FPD) is an important compound in many scientific research applications, due to its unique properties. It is a versatile and widely used molecule in the laboratory and can be used in a variety of ways to enhance research and experiments. This article will provide an overview of 3-FPD and discuss its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Scientific Research Applications
Substrate for Propanediol Dehydrase
3-Fluoro-1,2-propanediol serves as a substrate for propanediol dehydrase, a finding with important biochemical implications. The reaction's primary product is 3-fluoropropionaldehyde, which then spontaneously loses hydrogen fluoride to yield acrolein. This process supports a radical, rather than an ionic, pathway in reactions involving adenosylcobalamin and diol dehydrase (Eagar, Bachovchin, & Richards, 1975).
Conformational Isomerism in Chemistry
The compound exhibits unique conformational isomerism due to competition between terminal fluorine and hydroxyl groups. It predominantly exhibits an all-gauche conformation, influenced more by hyperconjugative interactions than by hydrogen bonding. This conformational preference is significant both in gas phase and solution, affecting the compound's chemical behavior (Andrade et al., 2013).
Building Block in Organic Synthesis
3-Chloro-1,2-propanediol, a closely related compound, is a crucial building block in organic synthesis. It's used in creating linezolid, an antibiotic effective against resistant gram-positive bacteria. This underscores the potential of this compound in similar applications (da Silveira Pinto, da Silva, & de Souza, 2016).
Fermentation and Microbial Production
The compound is closely associated with 1,3-propanediol, which can be produced biologically, often from glycerol. This process is key in manufacturing polymers and cosmetics. Advances in genetically engineered microorganisms have improved the efficiency of this biosynthesis, indicating potential applications for this compound in similar biotechnological contexts (Yang et al., 2018).
Catalytic Hydrogenolysis
This compound relates to the broader field of glycerol hydrogenolysis, where it can serve as a model compound. Understanding its behavior can inform the development of catalysts for the production of propanediols, important in the polyester and polyurethane industry (Wang, Zhou, & Guo, 2015).
Mechanism of Action
Target of Action
Similar compounds such as 1,2-diols are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that 1,2-diols, which are structurally similar to 3-fluoropropane-1,2-diol, can undergo periodate cleavage, leading to the formation of aldehydes and ketones . This suggests that 3-fluoropropane-1,2-diol might interact with its targets in a similar manner, causing changes in the biochemical pathways .
Biochemical Pathways
It’s known that 1,2-diols can be involved in various biochemical pathways, including the deoxyhexose pathway and the methylglyoxal pathway . These pathways could potentially be affected by 3-fluoropropane-1,2-diol, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds such as 1,2-diols are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of 3-fluoropropane-1,2-diol, influencing its efficacy and potential side effects .
Result of Action
Based on the known actions of similar compounds, it’s possible that 3-fluoropropane-1,2-diol could cause changes in cellular metabolism, potentially leading to alterations in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-fluoropropane-1,2-diol. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage in a refrigerator . Additionally, the compound’s efficacy and action could potentially be influenced by factors such as pH, presence of other compounds, and individual variations in metabolism .
properties
IUPAC Name |
3-fluoropropane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNJBQKAXAXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941218 | |
| Record name | 3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453-16-7 | |
| Record name | 3-Fluoro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



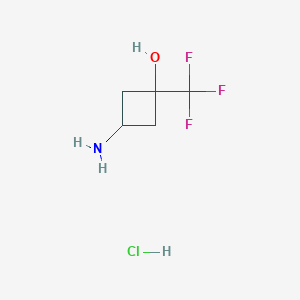
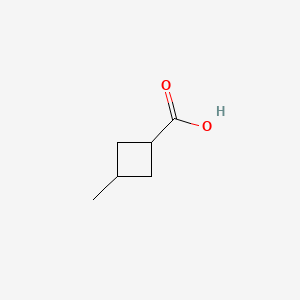

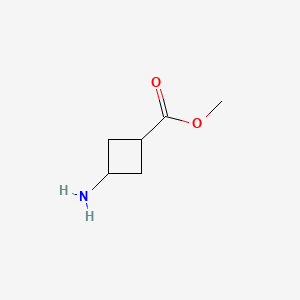
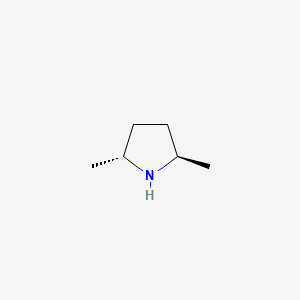

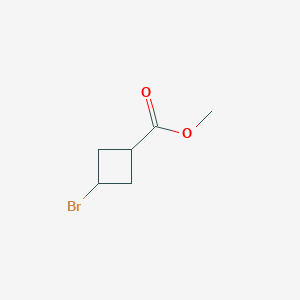
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)
![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3021988.png)

